Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate is a complex organic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often require refluxing in methanol with methanesulfonic acid as a catalyst . Industrial production methods may involve optimization of these conditions to increase yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar compounds to Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)19-9-15-13(8-11(19)10-20)12-6-4-5-7-14(12)18-15/h4-7,11,18,20H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARLZNMGPQHILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1CO)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.